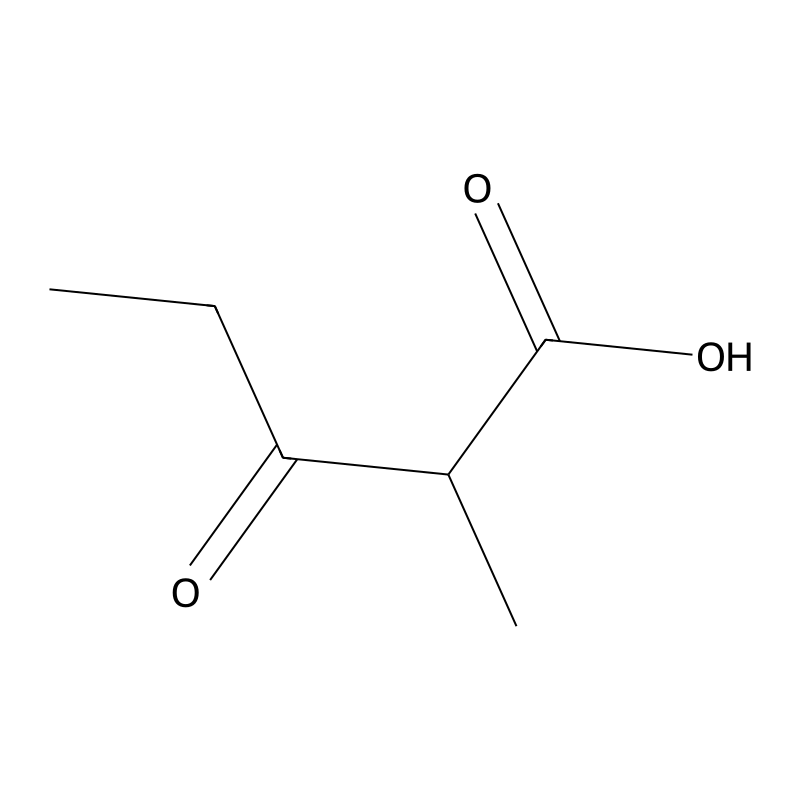

2-Methyl-3-oxopentanoic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

2-Methyl-3-oxopentanoic acid (CAS: 14925-93-0), also known as 2-methyl-3-ketovaleric acid, is a branched beta-keto monocarboxylic acid characterized by a C2-methyl group and a C3-ketone on a five-carbon backbone [1]. In procurement and industrial contexts, it is primarily sourced as a highly specific C6 building block for complex organic synthesis and as a critical biomimetic substrate for enzymology [2]. Because free beta-keto acids are prone to thermal decarboxylation, this compound is often handled under strictly controlled conditions or procured as its corresponding methyl or ethyl esters for enhanced stability during scale-up[1]. Its precise structural mimicry of native polyketide intermediates makes it an indispensable baseline material for evaluating enzymatic stereocontrol and synthesizing chiral pharmaceutical precursors [2].

References

- [1] PubChem. '2-Methyl-3-oxopentanoic acid | C6H10O3 | CID 189028'. National Center for Biotechnology Information.

- [2] ACS Chem. Biol. 2022, 17, 4, 883–894. 'Studying a Bottleneck of Multimodular Polyketide Synthase Processing: the Polyketide Structure-Dependent Performance of Ketoreductase Domains'.

Generic substitution of 2-methyl-3-oxopentanoic acid with simpler beta-keto acids, such as 3-oxopentanoic acid or 2-methylacetoacetic acid, fundamentally fails in both biocatalysis and diagnostics [1]. In polyketide synthase (PKS) engineering, the enzyme active sites (particularly ketoreductase domains) are highly sensitive to the steric bulk of the substrate; omitting the C2-methyl group or shortening the C4-ethyl tail to a methyl group drastically alters binding affinity and destroys the native stereospecificity of the reduction [2]. Furthermore, in clinical metabolomics, substituting this compound with its isomer, 3-methyl-2-oxopentanoic acid, is impossible because the two represent entirely different metabolic pathways—propionic acidemia versus branched-chain amino acid catabolism—meaning analytical calibrations require the exact 2-methyl-3-oxo structure to prevent severe diagnostic errors [1].

References

- [1] Clin Chim Acta. 1980;104(1):47-51. '[2-Methyl-3-oxovaleric acid: a characteristic metabolite in propionic acidemia]'.

- [2] ACS Chem. Biol. 2022, 17, 4, 883–894. 'Studying a Bottleneck of Multimodular Polyketide Synthase Processing: the Polyketide Structure-Dependent Performance of Ketoreductase Domains'.

Exact Biomimicry for Polyketide Synthase (PKS) Domain Assays

In vitro assays of PKS ketoreductase (KR) domains require substrates that precisely match native acyl carrier protein (ACP)-bound intermediates. 2-Methyl-3-oxopentanoic acid (typically utilized as its N-acetylcysteamine [SNAC] thioester) perfectly mimics the native diketide formed from propionyl-CoA and methylmalonyl-CoA [1]. When tested with the eryKR1 domain, the racemic 2-methyl-3-oxopentanoyl-SNAC yields the native (2S,3R)-hydroxy product with strict stereocontrol (kcat ≈ 0.25 s⁻¹, Km ≈ 12 mM) [2]. In contrast, omitting the C2-methyl group (e.g., using 3-oxopentanoyl-SNAC) or altering the tail length disrupts the fine energetic balance in the KR active site, leading to altered stereospecificity or loss of diastereocontrol [1].

| Evidence Dimension | KR domain stereocontrol and kinetic fidelity |

| Target Compound Data | 2-Methyl-3-oxopentanoyl-SNAC yields >95% native (2S,3R)-stereoisomer with eryKR1. |

| Comparator Or Baseline | Unbranched beta-keto analogs (e.g., 3-oxopentanoyl-SNAC) |

| Quantified Difference | Truncated analogs exhibit altered binding modes and fail to maintain the strict native stereocontrol required for PKS modeling. |

| Conditions | In vitro eryKR1 assay, NADPH cofactor, 25°C. |

Procuring the exact C6 branched beta-keto acid is mandatory for accurately profiling PKS enzyme kinetics and engineering hybrid polyketide antibiotics.

Specificity as a Clinical LC-MS/MS Biomarker for Propionic Acidemia

In clinical metabolomics, distinguishing between isomeric beta-keto acids is critical for accurately diagnosing inborn errors of metabolism. 2-Methyl-3-oxopentanoic acid is a specific secondary metabolite arising from propionyl-CoA accumulation, making it a hallmark diagnostic marker for Propionic Acidemia [1]. In contrast, its structural isomer 3-methyl-2-oxopentanoic acid (KMV) is a primary catabolite of isoleucine and serves as a marker for Maple Syrup Urine Disease (MSUD) [2]. LC-MS/MS or GC-MS calibration requires the exact 2-methyl-3-oxo standard to prevent false-positive peak assignments, as the two isomers share the identical exact mass (130.0630 Da) but indicate entirely different enzymatic deficiencies [1].

| Evidence Dimension | Diagnostic disease correlation |

| Target Compound Data | 2-Methyl-3-oxopentanoic acid specifically indicates Propionyl-CoA carboxylase deficiency. |

| Comparator Or Baseline | 3-Methyl-2-oxopentanoic acid (KMV) |

| Quantified Difference | 100% divergence in diagnostic indication (Propionic Acidemia vs. MSUD) despite identical molecular weight. |

| Conditions | Urinary organic acid analysis via GC-MS/LC-MS. |

Procurement of the exact isomer is critical for clinical laboratories to calibrate mass spectrometers and avoid misdiagnosing severe metabolic disorders.

Step-Economy in the Total Synthesis of Chiral Polyketides

For the total synthesis of complex polyketides like (+)-R-aureothin or the aggregation pheromone sitophilure, establishing the correct alpha-methyl-beta-keto stereocenters is a major bottleneck [1]. Using 2-methyl-3-oxopentanoic acid (or its methyl/ethyl esters) as a pre-assembled C6 building block bypasses the need for multi-step de novo alkylation of unbranched precursors. For example, microbial or asymmetric reduction of the 2-methyl-3-oxopentanoate ester directly yields the corresponding chiral hydroxy ester in high enantiomeric excess[2]. Attempting the same synthesis starting from ethyl 3-oxopentanoate requires an additional, often low-yielding, enolate methylation step that compromises overall stereocontrol and yield [1].

| Evidence Dimension | Synthetic step count and stereocontrol |

| Target Compound Data | Pre-installed C2-methyl group allows direct asymmetric reduction to the chiral building block. |

| Comparator Or Baseline | 3-Oxopentanoic acid esters |

| Quantified Difference | Eliminates at least 1-2 synthetic steps (alkylation/purification) and prevents methylation-induced racemization. |

| Conditions | Total synthesis pathways for polyketides and pheromones. |

Procuring the pre-methylated beta-keto acid significantly streamlines the manufacturability and scale-up of complex chiral natural products.

Biomimetic Substrate for Polyketide Synthase (PKS) Engineering

Directly following from its exact structural match to native diketides, this compound (often converted to its SNAC thioester) is the gold standard for assaying isolated ketoreductase (KR), dehydratase (DH), and enoylreductase (ER) domains. It is the right choice for laboratories engineering hybrid PKS systems to produce novel macrolide antibiotics, as it ensures realistic enzyme kinetics and stereocontrol [1].

Analytical Standard for Clinical Metabolomics

Because it is a specific secondary metabolite of propionyl-CoA, 2-methyl-3-oxopentanoic acid is essential for clinical LC-MS/MS and GC-MS calibration. It is the required standard for diagnostic panels screening for Propionic Acidemia, ensuring clear differentiation from MSUD markers [2].

Precursor for Chiral Polyketide and Pheromone Synthesis

Leveraging its pre-installed C2-methyl and C3-keto groups, this compound (and its ester derivatives) is the optimal starting material for the total synthesis of complex natural products like (+)-R-aureothin and sitophilure. It streamlines manufacturing by eliminating low-yield enolate alkylation steps[3].

References

- [1] ACS Chem. Biol. 2022, 17, 4, 883–894. 'Studying a Bottleneck of Multimodular Polyketide Synthase Processing'.

- [2] Clin Chim Acta. 1980;104(1):47-51. '[2-Methyl-3-oxovaleric acid: a characteristic metabolite in propionic acidemia]'.

- [3] ChemBioChem, 2008, 9, 2064-2067. 'Synthesis of antiproliferative polyketide (+)-R-aureothin'.

Physical Description

XLogP3

GHS Hazard Statements

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Other CAS

Wikipedia

Dates

Explore Compound Types